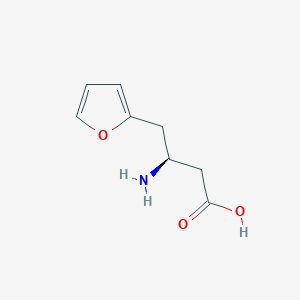

(S)-3-Amino-4-(2-furyl)-butyric acid

Description

Significance of Non-Proteinogenic β-Amino Acids in Contemporary Organic Chemistry

Non-proteinogenic amino acids are those not found in the genetic code of organisms. nih.gov This class of compounds, particularly β-amino acids, holds a place of prominence in organic synthesis and medicinal chemistry. Their incorporation into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation, a crucial attribute for drug development. nih.gov The altered backbone structure of β-amino acid-containing peptides results in unique folding patterns, such as helices and sheets, which are of great interest for creating novel biomaterials and therapeutic agents.

The synthesis of β-amino acids is a significant field of research, with various methods developed, including catalytic asymmetric synthesis, Mannich-type reactions, and conjugate additions. rsc.org These methods aim to produce enantiomerically pure β-amino acids, which are valuable as chiral building blocks for complex natural products and pharmaceuticals. princeton.edu The functional diversity of non-proteinogenic amino acids allows them to serve as intermediates in biosynthesis and as key components in a range of pharmacologically active compounds. nih.gov

The Role of Furan-Containing Chemical Motifs in Advanced Synthesis

The furan (B31954) nucleus is a five-membered aromatic heterocycle containing an oxygen atom, and it is a structural motif found in a vast number of biologically active compounds and natural products. mdpi.com The inclusion of a furan ring in a molecule can impart specific physicochemical properties and biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. princeton.eduorganic-chemistry.org

In advanced synthesis, furan derivatives serve as versatile building blocks. mdpi.com They can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The development of synthetic methods for creating substituted furans is an active area of research, driven by the need for novel compounds in drug discovery and materials science. researchgate.net The reactivity of the furan ring allows for its conversion into other heterocyclic systems, further expanding its utility in synthetic chemistry.

Table 2: Examples of Biologically Active Furan-Containing Compounds

| Compound | Biological Activity |

|---|---|

| Nitrofurantoin | Antibacterial |

| Ranitidine | H₂ antagonist (anti-ulcer) |

| Darunavir | HIV protease inhibitor |

| Remdesivir | Antiviral |

Stereochemical Purity and its Academic Significance in Chiral Molecule Research

Stereochemical purity, or enantiomeric purity, is a critical concept in the study of chiral molecules. A chiral molecule is non-superimposable on its mirror image, and these two mirror images are called enantiomers. For a molecule like (S)-3-Amino-4-(2-furyl)-butyric acid, the "(S)" designation specifies a particular three-dimensional arrangement of atoms around the chiral center.

In pharmacology and medicinal chemistry, the different enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. This necessitates the synthesis of single-enantiomer drugs to ensure safety and efficacy.

The academic significance of stereochemical purity lies in the development of asymmetric synthesis methods—chemical reactions that selectively produce one enantiomer over the other. nih.gov Researchers focus on creating highly enantioselective catalytic processes to access enantiomerically pure compounds, which are crucial for the synthesis of complex targets like pharmaceuticals and natural products. rsc.org The ability to control stereochemistry is a hallmark of sophisticated organic synthesis and is fundamental to advancing our understanding of molecular recognition in biological systems. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-(furan-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAIKPBTLUWDMG-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270263-05-3 | |

| Record name | (βS)-β-Amino-2-furanbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Chemical Reactivity and Transformations of the S 3 Amino 4 2 Furyl Butyric Acid Scaffold

Reactivity of the Primary Amine Functionality

The primary amine group in (S)-3-Amino-4-(2-furyl)-butyric acid is a nucleophilic center, making it susceptible to a variety of chemical modifications. libretexts.orgmsu.edu Its reactivity is comparable to other primary amines and β-amino acids, although potentially modulated by the electronic properties of the adjacent furan (B31954) ring.

N-Acylation: The primary amine readily undergoes acylation reactions with acid chlorides, acid anhydrides, and activated esters to form the corresponding amides. libretexts.org This reaction is fundamental for peptide synthesis and for the introduction of various protecting groups. For instance, the amine can be protected with groups like tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) to allow for selective reaction at the carboxylic acid moiety. researchgate.net The N-acylation of amino acids is a well-established transformation, often catalyzed by bases to neutralize the acid byproduct. libretexts.orgnih.gov Studies on other amino acids have shown that a wide range of acyl groups can be introduced, and the reaction rates can be influenced by the nature of the amino acid side chain. nih.gov

N-Alkylation: The amine can also be alkylated by reaction with alkyl halides. msu.edulibretexts.org This reaction typically proceeds via an SN2 mechanism. Due to the fact that the product of the initial alkylation is also a nucleophile, the reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective method.

Schiff Base Formation: In the presence of aldehydes or ketones, the primary amine can reversibly form an imine, also known as a Schiff base. This reaction is a cornerstone of the mechanism of action for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that metabolize amino acids.

| Reaction Type | Reagent(s) | Product Type | Significance |

| N-Acylation | Acid Chloride, Acid Anhydride, Activated Ester | Amide | Peptide synthesis, Protecting group introduction |

| N-Alkylation | Alkyl Halide | Secondary or Tertiary Amine | Synthesis of N-substituted derivatives |

| Schiff Base Formation | Aldehyde, Ketone | Imine | Bio-conjugation, Enzymatic reaction mimicry |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group provides an electrophilic center for a range of nucleophilic substitution reactions, enabling the formation of esters, amides, and other derivatives.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents on the carboxylate salt. Esterification is often employed as a protective strategy for the carboxyl group during reactions involving the amine functionality.

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxyl group to enhance its electrophilicity. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions like racemization. organic-chemistry.org The formation of amide bonds is a critical reaction in the synthesis of peptidomimetics and other biologically relevant molecules. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl halide (e.g., an acid chloride) or acid fluoride, which then readily reacts with an amine. researchgate.netgoogle.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding (S)-4-amino-5-(2-furyl)-pentan-1-ol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Catalytic hydrogenation can also be employed, with specific catalyst systems like Rh-MoOx/SiO₂ showing effectiveness in reducing amino acids to amino alcohols with retention of configuration. researchgate.net

| Transformation | Reagent(s) | Product | Key Considerations |

| Esterification | Alcohol, Acid Catalyst | Ester | Protection of the carboxyl group |

| Amide Formation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide | Requires activation of the carboxylic acid |

| Reduction | LiAlH₄, BH₃, or Catalytic Hydrogenation | Amino alcohol | Requires strong reducing agents or specific catalysts |

Furan Ring Chemical Modifications and Stability Studies

The furan ring is an electron-rich aromatic heterocycle, which makes it more reactive than benzene (B151609) in electrophilic substitution reactions but also renders it sensitive to acidic conditions. numberanalytics.comnih.gov

Stability: The furan ring is notably unstable in strong acidic conditions, where it can undergo irreversible ring-opening reactions. researchgate.net The mechanism often involves protonation at the α-carbon, followed by nucleophilic attack of a solvent molecule like water, leading to the formation of dicarbonyl compounds. researchgate.netacs.org The stability of furan derivatives is influenced by the solvent and the nature of substituents on the ring. nih.gov Polar aprotic solvents have been shown to have a stabilizing effect. nih.gov Care must be taken during reactions and work-up procedures to avoid strongly acidic environments to maintain the integrity of the furan moiety.

Electrophilic Aromatic Substitution: Furan undergoes electrophilic substitution preferentially at the C5 position (the other α-position relative to the oxygen), as the side chain already occupies the C2 position. pearson.compearson.comquora.com The intermediate carbocation (sigma complex) formed by attack at this position is better stabilized by resonance involving the oxygen lone pair compared to attack at the β-positions (C3 or C4). quora.combrainly.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation, which can be carried out under mild conditions. numberanalytics.com

Hydrogenation: The furan ring can be hydrogenated to the corresponding tetrahydrofuran (B95107) (THF) ring. This reaction is typically carried out using heterogeneous catalysts such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) under a hydrogen atmosphere. rsc.orgresearchgate.net The complete hydrogenation of the furan ring in furanic compounds is a common transformation. rsc.org Selective hydrogenolysis, leading to ring-opening to form aliphatic alcohols, is also possible under specific catalytic conditions. nih.gov

| Reaction/Condition | Outcome | Typical Reagents/Conditions | Notes |

| Strong Acid | Ring Opening | Aqueous HCl, H₂SO₄ | Leads to degradation products (e.g., dicarbonyls). researchgate.net |

| Electrophilic Substitution | Substitution at C5 | Br₂/dioxane; Ac₂O/HNO₃ | More reactive than benzene; occurs at the vacant α-position. numberanalytics.compearson.com |

| Hydrogenation | Ring Saturation | H₂, Pd/C or PtO₂ | Forms the corresponding tetrahydrofuran derivative. rsc.org |

| Hydrogenolysis | Ring Cleavage | H₂, PtFeₓ/LDH | Forms aliphatic alcohols. nih.gov |

Stereochemical Stability and Epimerization Studies

The stereocenter at the C3 position of this compound is a crucial feature of the molecule. The stability of this chiral center against epimerization (inversion of stereochemistry) is a significant consideration during chemical transformations, particularly those involving basic or acidic conditions.

Epimerization at the α-carbon of a carboxylic acid can occur via the formation of a planar enolate or enol intermediate. nih.gov For β-amino acids like the title compound, the relevant chiral center is at C3, which is α to the carboxylic acid. The deprotonation of the C3-hydrogen under basic conditions would lead to a carbanion intermediate. Subsequent reprotonation can occur from either face, potentially leading to a mixture of (S) and (R) enantiomers, a process known as racemization or epimerization. nih.gov

The pKa of the α-proton of a carbonyl compound is typically high, meaning strong bases are often required to induce enolization. nih.gov However, factors such as temperature and the specific base used can influence the rate of epimerization. thieme-connect.com In peptide synthesis, the activation of the carboxylic acid group can increase the acidity of the α-proton, making the stereocenter more susceptible to racemization, although this is a more pronounced issue for α-amino acids. nih.gov

While specific epimerization studies on this compound are not widely reported in the literature, the general principles of amino acid stereochemistry suggest that reactions should be conducted under conditions known to minimize racemization. acs.orgacs.org This typically involves using mild bases, low temperatures, and carefully chosen coupling reagents and protocols for transformations involving the carboxylic acid. organic-chemistry.org The presence of the adjacent furanomethyl group at C4 may also exert steric or electronic effects on the stability of the C3 stereocenter. nih.gov

Role As a Chiral Building Block in Advanced Chemical Research

Precursor for Complex Heterocyclic Systems and Natural Product Synthesis

Amino acids are widely recognized as valuable starting materials for the synthesis of diverse heterocyclic compounds, which form the core of many pharmaceuticals and natural products. The bifunctional nature of amino acids—possessing both an amine and a carboxylic acid group—allows for a variety of cyclization strategies to produce rings of different sizes and functionalities.

(S)-3-Amino-4-(2-furyl)-butyric acid, as a chiral β-amino acid, is a prime candidate for such transformations. The primary amine and carboxylic acid can be induced to form intramolecular amide bonds, leading to the formation of β-lactams (four-membered rings), which are key components of widely used antibiotics. While the direct synthesis of β-lactams from this specific amino acid is not extensively documented in publicly available literature, the general synthetic routes are well-established for related compounds. For instance, the intramolecular cyclization of a β-amino acid derivative is a common strategy to form the azetidin-2-one ring system.

Furthermore, the furan (B31954) moiety within the molecule offers additional reaction sites. The furan ring can participate in various transformations, such as Diels-Alder reactions or electrophilic substitutions, which can be exploited to build more complex, fused heterocyclic systems. Although specific examples detailing the use of this compound as a starting material for natural product synthesis are not prominent in the literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a key intermediate in synthetic campaigns. nbinno.com

Table 1: Potential Heterocyclic Scaffolds from β-Amino Acid Precursors

| Precursor Class | Potential Heterocycle | Key Reaction Type | Significance |

|---|---|---|---|

| β-Amino Acids | β-Lactam (Azetidin-2-one) | Intramolecular Cyclization | Core of penicillin and cephalosporin antibiotics |

| β-Amino Acids | Pyrrolidinone | Reductive Cyclization | Common scaffold in pharmaceuticals |

Chiral Auxiliary or Ligand Component in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts, which are frequently composed of a metal center coordinated to a chiral organic molecule known as a ligand. Amino acids and their derivatives are a prominent class of chiral ligands due to their natural chirality, ready availability, and the presence of multiple coordination sites (the amine and carboxyl groups). mdpi.com

Similarly, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

While the principles of asymmetric catalysis suggest that a chiral molecule like this compound could theoretically be adapted for these roles, there is a lack of specific examples in the scientific literature demonstrating its use as either a chiral auxiliary or as a component of a ligand in asymmetric catalysis. Research in this area has tended to focus on more common α-amino acids or other well-established chiral scaffolds. mdpi.comncl.ac.uk The development of new ligands is an active area of research, and the unique steric and electronic properties of this furyl-containing β-amino acid could offer novel reactivity if explored in this context.

Scaffold for the Development of Non-Proteinogenic Amino Acid Libraries

Non-proteinogenic amino acids (NPAAs)—those not found among the 20 common protein-coding amino acids—are of immense interest in drug discovery. Incorporating NPAAs into peptides or other molecules can confer desirable properties such as increased metabolic stability, constrained conformations, and novel biological activities. The creation of libraries of diverse NPAAs is therefore a valuable strategy in the search for new therapeutic leads.

This compound is itself an NPAA and can serve as a versatile scaffold for generating a library of related, yet structurally distinct, amino acids. The furan ring is particularly amenable to chemical modification. For example, reactions such as hydrogenation could saturate the ring to form a tetrahydrofuran (B95107) moiety, altering the steric profile and flexibility of the side chain. Electrophilic substitution reactions on the furan ring could introduce a range of functional groups at various positions, leading to a library of derivatives with diverse electronic and hydrogen-bonding properties.

Table 2: Illustrative Chemical Modifications for Library Synthesis

| Starting Scaffold Moiety | Reaction Type | Potential New Moiety | Change in Property |

|---|---|---|---|

| Furan Ring | Catalytic Hydrogenation | Tetrahydrofuran Ring | Increased flexibility, loss of aromaticity |

| Furan Ring | Vilsmeier-Haack Reaction | Formyl-Furan | Introduction of an aldehyde handle for further functionalization |

| Furan Ring | Nitration/Halogenation | Substituted Furan | Altered electronics and lipophilicity |

While the concept is well-established, specific research detailing the use of this compound as a foundational scaffold for a combinatorial library of new NPAAs is not readily found in published literature.

Applications in Biomolecular Structure and Functional Studies through Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov β-amino acids are a cornerstone of peptidomimetic design because peptides containing them (β-peptides) often adopt stable, predictable secondary structures and are resistant to proteases. acs.org

Design of Peptidomimetics for Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets. A common strategy to inhibit PPIs is to design a small molecule or peptidomimetic that mimics a key structural motif, such as an α-helix or β-turn, at the protein interface.

The incorporation of this compound into a peptide sequence creates a peptidomimetic with a modified backbone. The furan ring provides a relatively rigid, aromatic side chain that can engage in hydrophobic or π-stacking interactions within a protein binding pocket. While general studies have shown that furan-containing molecules can act as PPI inhibitors, specific examples of peptidomimetics derived from this compound for this purpose are not detailed in the available research. Its structure, however, makes it a plausible candidate for inclusion in peptidomimetics targeting PPIs where an aromatic side chain is critical for binding.

Structural Stabilization of Helical Peptidic Architectures

Natural peptides composed of α-amino acids often exist as a flexible ensemble of conformations in solution, which can be entropically unfavorable for binding to a target. A key goal in peptide design is to pre-organize the peptide into its bioactive conformation, often a helical structure. The incorporation of non-proteinogenic amino acids is a powerful strategy to achieve this.

β-amino acids, in particular, are known to be strong promoters of helical structures. Oligomers of β-amino acids can form various types of helices, such as the 14-helix, which is characterized by a hydrogen bond between the C=O group of residue i and the N-H group of residue i+2. acs.org Even the insertion of a single β-amino acid into an α-peptide can help to nucleate or stabilize a helical turn.

Conformational studies on peptides specifically containing this compound would be required to definitively determine its influence on helical stability. nih.govias.ac.in However, based on the known properties of β-amino acids, it is hypothesized that its incorporation could constrain the peptide backbone and favor the adoption of a folded, potentially helical, conformation. Such conformational stabilization would be highly beneficial for enhancing the binding affinity and biological activity of therapeutic peptides.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Mechanistic and Theoretical Investigations of S 3 Amino 4 2 Furyl Butyric Acid and Its Derivatives

Reaction Mechanism Elucidation in Synthetic Pathways

Common synthetic strategies that could be applied for the synthesis of (S)-3-Amino-4-(2-furyl)-butyric acid, and whose mechanisms are broadly understood, include:

Asymmetric Hydrogenation of Enamines: This method involves the hydrogenation of a prochiral enamine precursor. The mechanism hinges on the coordination of the substrate to a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The facial selectivity of the hydrogen addition is dictated by the steric and electronic properties of the chiral ligand, leading to the desired (S) stereochemistry at the C3 position.

Mannich-type Reactions: The asymmetric Mannich reaction is a powerful tool for C-C bond formation and the introduction of a nitrogen-containing group. In a potential synthesis of the target molecule, a furan-based nucleophile could react with an imine electrophile in the presence of a chiral catalyst. The mechanism involves the catalyst activating the imine and controlling the stereochemical outcome of the nucleophilic attack. Organocatalysts, such as proline and its derivatives, are often employed and proceed through an enamine intermediate. cardiff.ac.uk

Conjugate Addition Reactions: The addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a furyl group at the β-position is another viable route. The stereoselectivity can be controlled by a chiral catalyst that coordinates to the reactants and directs the nucleophilic attack to one face of the double bond.

Biocatalytic Approaches: Transaminases are enzymes that can catalyze the stereoselective amination of a keto-acid precursor. nih.gov A hypothetical biocatalytic synthesis of this compound would involve a transaminase-mediated dynamic kinetic resolution of a corresponding β-keto acid. nih.gov The enzyme's active site would selectively produce the (S)-enantiomer.

A plausible mechanistic pathway for a metal-catalyzed asymmetric synthesis is illustrated by the phase-transfer-catalyzed alkylation of a glycinate (B8599266) Schiff base using a chiral quaternary ammonium (B1175870) bromide. This method has been shown to be effective for the synthesis of β-branched α-amino acids and could be adapted for β-amino acids. The mechanism relies on the formation of a tight ion pair between the enolate of the Schiff base and the chiral phase-transfer catalyst, which then directs the approach of the electrophile to establish the desired stereochemistry. organic-chemistry.org

Computational Chemistry and Molecular Modeling Studies

Direct computational studies on this compound are scarce. However, theoretical investigations of related β-amino acids and furan-containing molecules provide a solid foundation for understanding its likely molecular properties.

Conformational Analysis and Energy Landscapes

The conformational flexibility of β-amino acids is a key determinant of their function and is primarily governed by the torsion angles of the backbone. For β-amino acids, the torsion angle around the Cα-Cβ bond is of particular interest. Studies on other β-amino acids have shown that they can adopt folded conformations, which are stabilized by intramolecular hydrogen bonds. scirp.org

In the case of this compound, the presence of the furan (B31954) ring introduces additional conformational possibilities due to the rotation around the Cβ-C(furyl) bond. The energy landscape is expected to be influenced by the interplay between the steric bulk of the furan ring and the potential for hydrogen bonding between the amino and carboxylic acid groups. Computational modeling of similar β-peptides has indicated that solvation can significantly impact the relative energies of different conformations, generally stabilizing them compared to the gas phase. scirp.org X-ray diffraction studies of peptides containing cyclic β-amino acid residues have revealed that the cyclohexane (B81311) ring restricts the backbone torsion angles to approximately gauche values. nih.gov A similar constraining effect, albeit less pronounced, might be expected from the furan ring in the target molecule.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. Studies on furan itself and its simple derivatives have been performed using methods like the Gaussian 4 (G4) compound model. researchgate.net These calculations provide insights into parameters such as the enthalpy of formation, rotational constants, and dipole moment. researchgate.net

Table 1: Representative Calculated Properties of Furan (G4 level of theory)

| Property | Value |

| Enthalpy of Formation (kcal/mol) | -9.261 |

| Dipole Moment (Debye) | 0.66 |

Data sourced from computational studies on furan and its isomers. researchgate.net

Prediction of Reactivity and Stereoselectivity

Computational methods can be employed to predict the reactivity and stereoselectivity of synthetic reactions. For instance, in a potential asymmetric synthesis of this compound, DFT calculations could be used to model the transition states of the key stereodetermining step. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, the stereochemical outcome of the reaction can be predicted.

In the context of a three-component aryne coupling reaction for the synthesis of α-alkyl, α-aryl-bislactim ethers, a proposed mechanism involves the nucleophilic addition to benzyne (B1209423) followed by alkylation of the resulting benzylic anion. nih.govresearchgate.netnih.gov The diastereoselectivity of this reaction was explained by the kinetic protonation of the intermediate anion on the face opposite to a bulky group. nih.gov Similar computational modeling could be applied to understand and predict the stereoselectivity in the synthesis of the target molecule.

Intermolecular Interactions and Recognition Phenomena (academic context)

The furan moiety in this compound is capable of engaging in a variety of non-covalent interactions, which are crucial for molecular recognition phenomena in an academic research context, such as binding to protein research tools.

Spectroscopic and molecular docking studies on the interaction between furan derivatives and myofibrillar proteins have shown that hydrogen bonds, van der Waals forces, and hydrophobic interactions are the primary forces at play. nih.gov The binding capacity was found to depend on the molecular polarity and the position of substituents on the furan ring. nih.gov Fluorescence analysis indicated that these interactions can alter the microenvironment of tryptophan and tyrosine residues within the protein. nih.gov

Furthermore, furan-based cross-linking technology has been developed to study ligand-receptor interactions. nih.govrsc.org This method relies on the oxidation of the furan moiety to a reactive species that can form a covalent bond with a nearby biological macromolecule, such as a protein or nucleic acid. nih.govrsc.orgoup.com This technique highlights the potential of the furan ring to be chemically activated for specific interactions.

Crystallographic analysis of a porous supramolecular probe has demonstrated that furan derivatives are recognized not only through interactions with their polar substituents but also through interactions involving the furan ring itself, such as CH-π interactions. nih.gov The electron-donating or -withdrawing nature of the substituents on the furan ring can influence these interactions. nih.gov

In a study of benzofuran (B130515) derivatives binding to bovine serum albumin (BSA), molecular docking predicted that a monofuranic derivative would be housed in the interior of the protein, while a difuranic derivative would bind to the surface with lower affinity. nih.gov This suggests that the furan ring can contribute significantly to the binding mode and affinity of a molecule to a protein target.

Analytical and Characterization Methodologies in Academic Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of (S)-3-Amino-4-(2-furyl)-butyric acid is a critical step in its synthesis and application. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the primary methodology for quantifying the enantiomeric excess (e.e.).

In Chiral HPLC , the separation of enantiomers is typically achieved using a chiral stationary phase (CSP). For β-amino acids with aromatic side chains, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have demonstrated considerable success. The selection of the mobile phase is crucial for achieving optimal separation and can be operated in normal-phase, reversed-phase, or polar organic modes. For a compound like this compound, a reversed-phase method employing a teicoplanin-based CSP with a mobile phase consisting of a buffered aqueous-organic mixture (e.g., water/methanol or water/acetonitrile with additives like formic acid or triethylamine) would be a suitable starting point for method development. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification.

Chiral GC is another powerful technique for determining enantiomeric excess, particularly for volatile derivatives of the analyte. For amino acids, a common approach involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group. The resulting volatile diastereomers can then be separated on a standard achiral capillary column, or the enantiomers of the derivatized amino acid can be separated on a chiral GC column. For this compound, derivatization to its N-trifluoroacetyl methyl ester, for example, would yield a volatile compound suitable for analysis on a chiral column, such as one coated with a cyclodextrin derivative.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the concentrations (or peak areas) of the S- and R-enantiomers, respectively.

Table 1: Illustrative Chiral HPLC and GC Methodologies for Enantiomeric Excess Determination of β-Amino Acids

| Technique | Chiral Stationary Phase (CSP) / Column | Typical Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Teicoplanin-based (e.g., Chirobiotic T) | Water/Methanol/Formic Acid | UV (210-254 nm) |

| HPLC | Cellulose-based (e.g., Chiralcel OD) | Hexane/Isopropanol | UV (210-254 nm) |

This table presents typical methodologies for the chiral separation of β-amino acids and serves as a guide for the analysis of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the molecular structure.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the furan (B31954) ring, the butyric acid backbone, and the amino group. The protons of the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm). The protons of the butyric acid chain would show complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Distinct signals would be observed for the carboxylic acid carbon (δ ~170-180 ppm), the carbons of the furan ring (δ ~105-150 ppm), and the aliphatic carbons of the butyric acid chain. The number of signals in the ¹³C NMR spectrum confirms the number of unique carbon atoms in the molecule.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons and to unambiguously assign all the signals in the NMR spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10-12 | 170-180 |

| Furan Ring CH | 6.0-7.5 | 105-150 |

| CH-NH₂ | 3.5-4.5 | 45-55 |

| CH₂ (adjacent to furan) | 2.5-3.5 | 30-40 |

These are predicted chemical shift ranges based on the analysis of structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, the CD spectrum provides a unique fingerprint that can be used to confirm its absolute configuration and to study its conformational properties in solution.

The chromophores in this compound, namely the furan ring and the carboxylic acid group, will give rise to electronic transitions in the UV region. When these chromophores are in a chiral environment, as they are in this molecule, they will exhibit a CD signal. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the (S)-enantiomer and can be compared to theoretical calculations or to the spectra of related compounds with known absolute configurations to confirm the stereochemistry. Furthermore, changes in the CD spectrum upon variations in solvent, pH, or temperature can provide insights into the conformational dynamics of the molecule.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. It is also a highly sensitive method for assessing the purity of a sample.

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that would generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the accurate determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.

Table 3: Expected Ions in the Mass Spectrum of this compound

| Ion | Formula | Description |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₃⁺ | Protonated molecule |

| [M-H]⁻ | C₈H₁₀NO₃⁻ | Deprotonated molecule |

| [M+H - H₂O]⁺ | C₈H₁₀NO₂⁺ | Loss of water |

| [M+H - NH₃]⁺ | C₈H₉O₃⁺ | Loss of ammonia |

This table presents plausible ions that could be observed in the ESI mass spectrum of the target compound.

Emerging Research Directions and Future Perspectives in β Amino Acid Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure β-amino acids remains a critical challenge and a vibrant area of research. Traditional methods often require multiple steps, harsh reagents, and pre-functionalized starting materials, which can be inefficient and environmentally taxing. nih.gov Consequently, there is a strong impetus to develop more efficient, scalable, and sustainable synthetic routes.

Recent advancements have focused on several promising strategies:

Catalytic Asymmetric Synthesis : The development of novel chiral catalysts is at the forefront of stereoselective β-amino acid synthesis. For instance, asymmetric hydrogenation using rhodium complexes with chiral phosphine (B1218219) ligands has been successfully applied to the synthesis of furylalanine derivatives with high enantioselectivity (70-90% ee). researchgate.net This approach is suitable for larger-scale preparations. researchgate.net Other metal-catalyzed methods, such as palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, offer new pathways from simple starting materials, though achieving direct asymmetry in these systems is an ongoing challenge. nih.gov

Biocatalysis and Biotechnological Production : The use of enzymes and microorganisms presents a green and cost-effective alternative to chemical synthesis. nih.gov Lipases, for example, have been employed for the efficient kinetic resolution of racemic β-amino acid esters, yielding enantiopure products with excellent enantiomeric excess (≥99% ee). sciencenet.cn Furthermore, engineered metabolic pathways in microorganisms are being explored for the de novo synthesis of β-amino acids, which could significantly reduce production costs and environmental impact. nih.govoup.com A chemobiocatalytic route combining a laccase-TEMPO system with a recombinant E. coli harboring multiple enzymes has been developed for the synthesis of 5-aminomethyl-2-furancarboxylic acid from a biomass-derived furan (B31954). pentelutelabmit.com

Organocatalysis : The use of small organic molecules as catalysts for asymmetric reactions has gained traction. Organocatalysts have been successfully used in Mannich reactions to produce β-amino acids with high stereoselectivity. oup.com

Sustainable Approaches : A key future direction is the development of synthetic methods that are not only efficient but also sustainable. This includes the use of renewable starting materials, such as biomass-derived furans, and the implementation of catalytic systems that minimize waste and energy consumption. oup.comresearchgate.net The valorization of biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable furan-containing amino acids is a testament to this trend. pentelutelabmit.com

Table 1: Comparison of Stereoselective Synthetic Methodologies for β-Amino Acids

| Methodology | Advantages | Disadvantages | Relevant Compounds/Catalysts |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, suitable for scale-up. researchgate.net | Requires specialized catalysts and high-pressure equipment. | Rhodium-phosphine complexes. researchgate.net |

| Enzymatic Resolution | Excellent enantioselectivity, mild reaction conditions. sciencenet.cn | Often limited to resolving racemic mixtures, not de novo synthesis. | Lipase PSIM (Burkholderia cepacia). sciencenet.cn |

| Metal-Catalyzed Carbonylation | Utilizes simple starting materials. nih.gov | Direct asymmetric synthesis can be challenging. | Palladium and Nickel catalysts. nih.gov |

| Biotechnological Production | Environmentally friendly, potentially cost-effective. nih.gov | Can require complex metabolic engineering. | Engineered E. coli. nih.govpentelutelabmit.com |

Exploration of Diverse Furan-Containing β-Amino Acid Scaffolds

The furan ring is a versatile heterocyclic scaffold found in numerous biologically active compounds and is increasingly being incorporated into amino acid structures to create novel peptidomimetics and bioactive molecules. researchgate.net The exploration of diverse furan-containing β-amino acid scaffolds is a burgeoning area of research with significant potential in medicinal chemistry.

Furan-containing amino acids offer several advantages:

Structural Rigidity and Conformational Control : The planar and rigid nature of the furan ring can be used to constrain the conformation of peptides, inducing specific secondary structures like turns and helices. nih.govsciencenet.cn Furanoid sugar amino acids, for example, have been used as dipeptide isosteres to create well-defined turn structures in peptides. nih.gov

Biological Activity : The furan moiety itself is associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netrsc.org Incorporating this scaffold into β-amino acids could lead to the development of novel therapeutic agents. For instance, furan- and thiophene-2-carbonyl amino acid derivatives have been shown to activate the hypoxia-inducible factor (HIF) by inhibiting the FIH-1 enzyme. chemrxiv.org

Chemical Diversity : The furan ring can be readily functionalized at various positions, allowing for the creation of a diverse library of β-amino acid analogues with tailored properties. researchgate.net This chemical tractability enables the synthesis of hybrid molecules with enhanced biological profiles. nih.gov

Research in this area is focused on synthesizing and evaluating novel furan-containing β-amino acids with different substitution patterns and stereochemistries. This includes the development of furanoid sugar amino acids and other complex structures derived from natural products. nih.govillinois.edu The goal is to build a toolbox of furan-based building blocks for the rational design of peptidomimetics with improved stability and biological function.

Table 2: Examples of Biologically Active Furan Derivatives

| Furan Derivative Class | Reported Biological Activity | Reference |

|---|---|---|

| Substituted Furans | Antibacterial, Antifungal, Anti-inflammatory, Anticancer. researchgate.netrsc.org | researchgate.net, rsc.org |

| Furan-2-carbonyl Amino Acids | HIF-1α Activation (FIH-1 Inhibition). chemrxiv.org | chemrxiv.org |

| Furanoid Sugar Amino Acids | Induction of peptide turn structures, Analgesic activity. nih.gov | nih.gov |

| Furan-containing Polymers | Increased heat and fire resistance. uc.pt | uc.pt |

Advanced Applications in Foldamer Chemistry and Self-Assembly Research

Foldamers are unnatural oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. chemrxiv.org β-Amino acids are exceptional building blocks for foldamers due to their propensity to form stable secondary structures such as helices, sheets, and turns. nih.govhilarispublisher.com These β-peptide foldamers are resistant to proteolytic degradation, a significant advantage over their natural α-peptide counterparts. nih.govresearchgate.net

The incorporation of conformationally constrained monomers like (S)-3-Amino-4-(2-furyl)-butyric acid into peptide backbones is a promising strategy for designing novel foldamers. The rigid furan ring can act as a turn-inducing element, helping to nucleate and stabilize specific secondary structures. While specific research on foldamers of this compound is still emerging, the principles of β-peptide folding provide a clear roadmap for future investigations.

Key research directions in this area include:

Designing Novel Helical and Sheet Structures : By strategically placing furan-containing β-amino acids within a peptide sequence, researchers can aim to create new types of foldamers with unique geometries and surface properties. The combination of α- and β-amino acids (α/β-peptides) allows for fine-tuning of the resulting structures to mimic the function of natural proteins. rsc.orguc.ptresearchgate.net

Self-Assembly of Nanomaterials : β-Peptide foldamers can be designed to self-assemble into higher-order structures like nanofibers, nanotubes, and hydrogels. researchgate.netresearchgate.net These self-assembled materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis. nih.govresearchgate.net The specific interactions and morphologies of these assemblies can be controlled by the sequence and structure of the constituent β-peptides. sciencenet.cn

Development of Bioactive Foldamers : A major goal is to create foldamers that can mimic the biological activity of natural peptides and proteins. oup.com This includes designing foldamers that can inhibit protein-protein interactions, act as antimicrobial agents, or function as cell-penetrating peptides for drug delivery. oup.comresearchgate.net The enhanced stability of β-peptide foldamers makes them particularly attractive for these therapeutic applications. oup.comnih.gov

Table 3: Properties and Applications of β-Peptide Foldamers

| Property | Description | Application |

|---|---|---|

| Structural Stability | Form well-defined helices, sheets, and turns. nih.govhilarispublisher.com | Mimicking protein secondary structures. researchgate.net |

| Proteolytic Resistance | Not readily degraded by proteases. nih.govresearchgate.net | Development of long-lasting therapeutics. oup.com |

| Self-Assembly | Spontaneously form ordered nanostructures. researchgate.netresearchgate.net | Biomaterials for tissue engineering and drug delivery. nih.govresearchgate.net |

| Bioactivity | Can be designed to bind to biological targets. oup.comresearchgate.net | Antimicrobials, enzyme inhibitors, and modulators of protein-protein interactions. oup.com |

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The exploration of the vast chemical space offered by novel β-amino acids requires efficient and rapid synthetic methods. Flow chemistry and high-throughput synthesis are powerful enabling technologies that are beginning to be integrated into the synthesis of unnatural amino acids and peptides.

Flow Chemistry offers several advantages for the synthesis of β-amino acids and their derivatives:

Precise Reaction Control : Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. oup.comchimia.ch

Enhanced Safety : The small reaction volumes in flow systems make it safer to handle hazardous reagents and intermediates.

Scalability : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than in traditional batch chemistry.

Multi-step Synthesis : Flow systems can be designed to perform multiple reaction steps sequentially without the need for intermediate purification, significantly streamlining the synthesis of complex molecules. uc.pt A continuous four-step synthesis of β-amino acids from protected α-amino acids has been demonstrated in a flow setup. researchgate.net

Recent examples of flow chemistry in β-amino acid synthesis include the rapid synthesis of β-amino acid derivatives via a dual activation approach in a micro-flow reactor and the stereoselective synthesis of β-amino acid derivatives via an asymmetric Mannich reaction. nih.govoup.com Automated fast-flow instruments have also been developed for the rapid synthesis of long peptide chains, including those containing unnatural amino acids. pentelutelabmit.commit.edu

High-Throughput Synthesis allows for the rapid parallel synthesis of large libraries of compounds, which is essential for drug discovery and materials science. Methods for the high-throughput synthesis of peptidomimetics, including those containing β-amino acids, have been developed using "volatilizable" solid supports, enabling the generation of compound libraries in a one-pot fashion. nih.gov The combination of automated synthesis platforms and high-throughput screening can accelerate the discovery of novel furan-containing β-amino acids with desired properties. sciencenet.cnmedium.com

The integration of these technologies will be crucial for unlocking the full potential of this compound and other novel β-amino acids by enabling the rapid and efficient synthesis of a wide range of derivatives for biological and materials science applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Amino-4-(2-furyl)-butyric acid, and what key intermediates are involved?

- Answer : Synthesis typically involves chiral auxiliary-assisted methods or enantioselective catalysis. A common approach is the resolution of racemic mixtures using di-p-toluoyl-tartaric acid salts to isolate the (S)-enantiomer . Key intermediates include furan-containing precursors (e.g., 2-furylvinyl derivatives) and protected amino acid analogs (e.g., Boc- or Fmoc-protected intermediates for peptide coupling) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Answer :

- NMR : 1H and 13C NMR confirm the stereochemistry and furyl group integration (e.g., δ 7.4–6.3 ppm for furan protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₈H₁₁NO₃, exact mass 205.074) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, with retention times calibrated against standards .

Q. What are the known biological targets or pathways associated with this compound?

- Answer : Structural analogs suggest potential activity in neurotransmitter systems (e.g., GABA receptor modulation) or enzyme inhibition (e.g., aminotransferases). The furyl moiety may enhance binding to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How does the stereochemical configuration at the 3-position influence biological activity?

- Answer : The (S)-enantiomer exhibits higher receptor affinity due to optimal spatial alignment with chiral binding sites. For example, in GABA analogs, the (S)-configuration mimics endogenous ligands, whereas the (R)-enantiomer shows reduced activity . Comparative studies require enantiopure synthesis and in vitro assays (e.g., radioligand binding) to quantify stereoselectivity.

Q. What strategies are effective in resolving racemic mixtures of this compound?

- Answer : Di-p-toluoyl-tartaric acid salts enable chiral resolution via crystallization. The (S)-enantiomer forms diastereomeric salts with preferential solubility, yielding >99% enantiomeric excess (ee) after recrystallization . Alternative methods include enzymatic resolution using acylases or lipases.

Q. How can contradictory solubility data across studies be reconciled?

- Answer : Solubility varies with pH and solvent polarity. For example:

- Aqueous solubility : ≤1 mg/mL at neutral pH, but improves under acidic conditions (pH 2–3) due to protonation of the amino group .

- Organic solvents : DMSO (≥50 mg/mL) is preferred for stock solutions. Data discrepancies may arise from impurities or hydration states; purity should be verified via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.